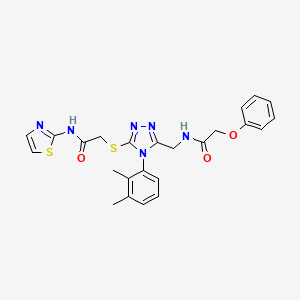
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiazole ring, a triazole ring, an amide group, and a phenyl group. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Triazole is another type of heterocyclic compound that contains a five-membered ring with two carbon atoms and three nitrogen atoms. The amide group (-CONH2) is a common functional group in organic chemistry and biochemistry, and the phenyl group (C6H5-) is a functional group that consists of a benzene ring minus one hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and triazole rings are aromatic, meaning they have a special stability due to the delocalization of π-electrons .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the thiazole and triazole rings in this compound could influence its solubility, boiling point, melting point, and other properties .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Research on compounds related to thiazole and triazole systems provides insights into the chemical behavior and potential applications of similar complex molecules. For instance, studies on the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems reveal intricate reactions that could be foundational for synthesizing derivatives with specific properties (Ohara, Akiba, & Inamoto, 1983). Additionally, the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives showcases a method for creating heterocyclic compounds that could have parallels in synthesizing the compound (Yu et al., 2014).
Antimicrobial and Anticancer Activities
Compounds containing thiazolidinone and benzothiazole units have been evaluated for their antimicrobial and anticancer activities, suggesting potential research applications of similar compounds in medical science. For example, thiazolidinone derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains, hinting at the potential for developing new antimicrobial agents (Patel, Kumari, & Patel, 2012). Additionally, novel thiophene and thienopyrimidine derivatives, including those with benzothiazole moieties, have shown significant antiproliferative activity against cancer cell lines, indicating their potential as anticancer agents (Ghorab et al., 2013).
Corrosion Inhibition
The application of benzothiazole derivatives in corrosion inhibition highlights the utility of heterocyclic compounds in industrial applications. Specifically, benzothiazole derivatives have been studied for their effectiveness in preventing steel corrosion, demonstrating the potential for similar compounds to be used as corrosion inhibitors in various industrial settings (Hu et al., 2016).
Propiedades
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S2/c1-16-7-6-10-19(17(16)2)30-20(13-26-21(31)14-33-18-8-4-3-5-9-18)28-29-24(30)35-15-22(32)27-23-25-11-12-34-23/h3-12H,13-15H2,1-2H3,(H,26,31)(H,25,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDAOUAHDOGPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)COC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(2,3-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopentanecarboxamide](/img/structure/B2735651.png)



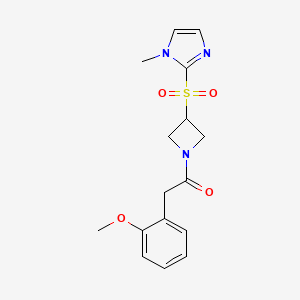
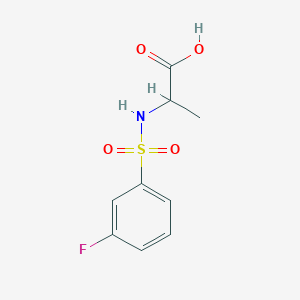
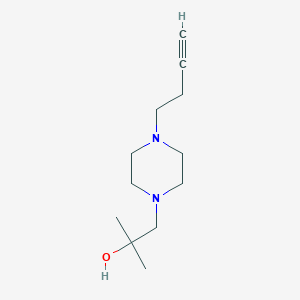
![Ethyl 6-acetyl-2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735662.png)
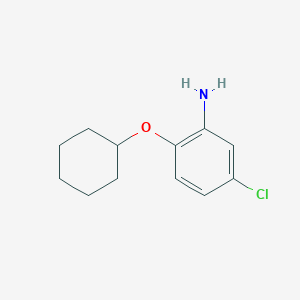
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)thiophene-3-carboxamide](/img/structure/B2735665.png)
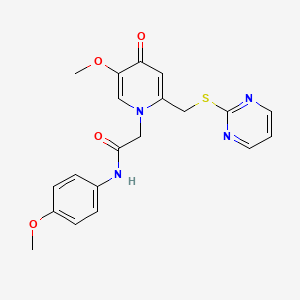
![N-(3-ethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2735669.png)
